molecular formula C10H10FN3OS B1483372 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2098038-98-1

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B1483372
CAS RN: 2098038-98-1
M. Wt: 239.27 g/mol
InChI Key: FDMSOCRYUNUINA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs, such as “1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : A study by Prabhuswamy et al. (2016) focused on the synthesis and crystal structure analysis of a related compound, providing insights into its molecular and crystal structure through X-ray diffraction studies. Such studies are crucial for understanding the chemical and physical properties of novel compounds (Prabhuswamy et al., 2016).

Biochemical Applications

  • Enzyme Inhibitory Activity : Cetin et al. (2021) reported on thiophene-based heterocyclic compounds, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, evaluating their enzyme inhibitory activities against key enzymes. This research suggests potential therapeutic applications of related compounds in treating diseases associated with enzymatic dysfunction (Cetin et al., 2021).

Antimicrobial and Antiproliferative Activities

  • Antimicrobial Activity : Padmavathi et al. (2018) explored the antimicrobial activities of thiophenyl pyrazoles and isoxazoles, synthesized through 1,3-dipolar cycloaddition methodology. This study indicates the potential of related compounds in developing new antimicrobial agents (Padmavathi et al., 2018).
  • Antiproliferative Activities : Mert et al. (2014) focused on the synthesis of pyrazole-sulfonamide derivatives, testing their antiproliferative activities against cancer cell lines. Such research points towards the application of related compounds in cancer treatment (Mert et al., 2014).

Molecular Docking and Drug Design

  • Molecular Docking Studies : Mathew et al. (2016) conducted molecular docking studies on novel antidepressant substances based on the thiophene-pyrazole structure. These studies are essential for drug discovery and development, especially in the realm of mental health (Mathew et al., 2016).

properties

IUPAC Name

2-(2-fluoroethyl)-5-thiophen-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3OS/c11-3-4-14-8(10(12)15)6-7(13-14)9-2-1-5-16-9/h1-2,5-6H,3-4H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMSOCRYUNUINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)C(=O)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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